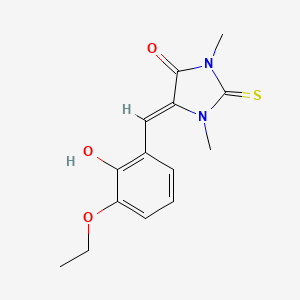
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the inhibition of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ. This inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Additionally, 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ inhibition has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells and may be a potential anticancer agent. Additionally, the compound has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is its specificity for 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ. This specificity allows for targeted inhibition of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ without affecting other kinases. However, one limitation of the compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are numerous future directions for the study of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One potential direction is the development of more potent and selective 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ inhibitors based on the structure of the compound. Additionally, the compound may have potential therapeutic uses in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases. Further studies are needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a promising compound with potential therapeutic benefits. Its specificity for 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ and its ability to activate various signaling pathways make it an attractive target for drug development. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxybenzaldehyde with ethyl piperazine-1-carbothioamide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization using ethanol.
Applications De Recherche Scientifique
4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic uses. One of the most promising applications is its use as a 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ inhibitor. 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of 4-ethyl-N-(2-methoxyphenyl)-1-piperazinecarbothioamideβ has been linked to numerous diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Propriétés
IUPAC Name |
4-ethyl-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-3-16-8-10-17(11-9-16)14(19)15-12-6-4-5-7-13(12)18-2/h4-7H,3,8-11H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAOHQKPJDQYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)
![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)


![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5848642.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)